molecular formula C57H104O6 B1601240 Glyceryl tri(oleate-1-13C) CAS No. 82005-46-7

Glyceryl tri(oleate-1-13C)

Cat. No. B1601240
CAS RN: 82005-46-7
M. Wt: 888.4 g/mol
InChI Key: PHYFQTYBJUILEZ-UBEHWWNBSA-N
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Description

Glyceryl tri(oleate-1-13C), also known as Triolein-carboxyls-13C3 , is a labeled symmetric triglyceride. Its linear formula is [CH3(CH2)7CH=CH (CH2)713CO2CH2]2CH [O213C (CH2)7CH=CH (CH2)7CH3] . It has a CAS Number of 82005-46-7 and a molecular weight of 888.41 .

Molecular Structure Analysis

Glyceryl tri(oleate-1-13C) consists of three oleic acid molecules esterified to a glycerol backbone. The carbon-13 label is incorporated into the oleic acid chains. The molecular formula is C54(13C)3H104O6 .
  • Physical and Chemical Properties Analysis

    • Boiling Point : Approximately 235-240°C at 18 mmHg .
    • Density : 0.913 g/mL at 25°C .
  • Safety And Hazards

    Glyceryl tri(oleate-1-13C) is not classified as a hazardous substance or mixture .

    properties

    IUPAC Name

    2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PHYFQTYBJUILEZ-UBEHWWNBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C57H104O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    888.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Glyceryl tri(oleate-1-13C)

    CAS RN

    82005-46-7
    Record name 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=82005-46-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (Z,Z,Z)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082005467
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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